1-Methyl-1-azacycloicosan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-azacycloicosan-2-one is a cyclic organic compound with a molecular formula of C₁₉H₃₇NO. It belongs to the class of lactams, which are cyclic amides. This compound is characterized by a 20-membered ring structure, which includes a nitrogen atom and a carbonyl group. The presence of the nitrogen atom in the ring classifies it as an azacycloalkane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1-azacycloicosan-2-one can be synthesized through various methods. One common approach involves the cyclization of a linear precursor containing an amine and a carboxylic acid group. The cyclization reaction typically requires a dehydrating agent, such as thionyl chloride or phosphorus pentachloride, to facilitate the formation of the lactam ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors to achieve the necessary conditions for cyclization. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1-azacycloicosan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-azacycloicosan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-azacycloicosan-2-one involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-azacyclododecan-2-one: A smaller ring analog with similar chemical properties.
1-Methyl-1-azacyclohexan-2-one: A six-membered ring analog with different reactivity due to ring strain.
1-Methyl-1-azacyclooctan-2-one: An eight-membered ring analog with intermediate properties.
Uniqueness: 1-Methyl-1-azacycloicosan-2-one is unique due to its large ring size, which imparts distinct chemical and physical properties. The 20-membered ring structure allows for greater flexibility and the potential to interact with larger biological molecules, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
92362-55-5 |
---|---|
Molekularformel |
C20H39NO |
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
1-methyl-azacycloicosan-2-one |
InChI |
InChI=1S/C20H39NO/c1-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(21)22/h2-19H2,1H3 |
InChI-Schlüssel |
AZOBDZNRVYHQMF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCCCCCCCCCCCCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.